3-Oxo-3H-indazole-4-carboxylic acid
Description
Fundamental Chemical Structure of the Indazole System
The core of 3-Oxo-3H-indazole-4-carboxylic acid is the indazole system. Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. chemicalbook.comwikipedia.org This fusion results in a 10 π-electron system, which imparts aromatic character to the molecule.
Indazoles can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. chemicalbook.com The 1H- and 2H- tautomers are the most common, with the 1H-form being the most stable. chemicalbook.com The indazole framework is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. pnrjournal.com
Significance of Oxo and Carboxylic Acid Functionalities within Heterocyclic Frameworks
The presence of both an oxo (or keto) group and a carboxylic acid group on the indazole framework significantly influences the chemical properties and reactivity of this compound.
Oxo Group: The oxo group is an electron-withdrawing group that can participate in various chemical reactions. Its presence allows for the potential for radical chemistry to occur. nih.gov In heterocyclic systems, oxo groups can be crucial for biological activity.
Carboxylic Acid Group: The carboxylic acid group (-COOH) is a versatile functional group that can act as a proton donor (acid) and participate in esterification, amidation, and other nucleophilic acyl substitution reactions. ncert.nic.in This functionality is key for creating derivatives and for forming salts, which can be important for modifying the solubility and other physicochemical properties of a compound. In many biologically active heterocyclic compounds, the carboxylic acid group plays a vital role in their mechanism of action.
The combination of these two functional groups on the indazole scaffold provides multiple points for chemical modification, making this compound a valuable intermediate in organic synthesis.
Academic Research Focus and Scope for this compound
Academic and industrial research on this compound primarily focuses on its utility as a synthetic intermediate. Researchers have explored its use in the preparation of a variety of derivatives with potential applications in medicinal chemistry and materials science.
The indazole-3-carboxylic acid scaffold, a closely related structure, is a key component in several pharmaceutical agents. google.com For instance, it is a starting material for the synthesis of granisetron, an antiemetic, and lonidamine, an anticancer agent. google.com This highlights the importance of the indazole-3-carboxylic acid moiety in drug discovery and development.
Research has also been directed towards the development of efficient synthetic routes to indazole-3-carboxylic acid and its derivatives. google.comsemanticscholar.org These methods often involve the cyclization of appropriately substituted phenyl precursors.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7384-17-0 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C8H6N2O3 | sigmaaldrich.com |
| Molecular Weight | 178.15 g/mol | chemenu.com |
| Boiling Point | 345.5°C at 760 mmHg | chemenu.com |
| Form | Solid | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4N2O3 |
|---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
3-oxoindazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O3/c11-7-6-4(8(12)13)2-1-3-5(6)9-10-7/h1-3H,(H,12,13) |
InChI Key |
HKMSGFSDUTZPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NC2=O)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Oxo 3h Indazole 4 Carboxylic Acid and Its Analogues
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of compounds, as well as for elucidating their structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for distinguishing between isomers and for confirming the identity of newly synthesized molecules. In the characterization of various indazole derivatives, HRMS is routinely used to confirm the calculated molecular mass. mdpi.com
For instance, in the synthesis of 5-chloro-1H-indazole-3-carboxaldehyde, HRMS (ESI-) was used to confirm the molecular formula. The calculated mass for C₈H₄³⁵ClN₂O [M-H]⁻ was 179.0012, and the found mass was also 179.0012. nih.gov Similarly, for 5-bromo-1H-indazole-3-carboxaldehyde, the calculated m/z for C₈H₄N₂O⁷⁹Br [M⁷⁹Br-H]⁻ was 222.9507, with the found value being identical. nih.gov The synthesis of 5-carboxy-1H-indazole-3-carboxaldehyde was also confirmed with HRMS (ESI-), with a calculated m/z for C₉H₄N₂O₃ [M-H]⁻ of 189.0300 and a found value of 189.0296. nih.gov
The power of HRMS also extends to the study of complex mixtures, such as in the analysis of metabolites of synthetic cannabinoids with an indazole core. nih.govresearchgate.net Researchers have utilized HRMS to identify and characterize metabolites, which is essential for understanding the biotransformation of these compounds in biological systems. nih.gov
Table 1: Exemplary HRMS Data for Indazole Analogues
| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |
| 5-Chloro-1H-indazole-3-carboxaldehyde | C₈H₄³⁵ClN₂O | [M-H]⁻ | 179.0012 | 179.0012 | nih.gov |
| 5-Bromo-1H-indazole-3-carboxaldehyde | C₈H₄N₂O⁷⁹Br | [M⁷⁹Br-H]⁻ | 222.9507 | 222.9507 | nih.gov |
| 5-Carboxy-1H-indazole-3-carboxaldehyde | C₉H₄N₂O₃ | [M-H]⁻ | 189.0300 | 189.0296 | nih.gov |
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. ekb.eg It allows for the ionization of analytes directly from a solution, making it compatible with liquid chromatography. ekb.eg In the context of 3-Oxo-3H-indazole-4-carboxylic acid and its analogues, ESI-MS is frequently employed for initial molecular weight confirmation and for monitoring chemical reactions. researchgate.netresearchgate.net
ESI-MS can be operated in both positive and negative ion modes, allowing for the detection of protonated molecules [M+H]⁺, deprotonated molecules [M-H]⁻, or adducts with ions such as sodium [M+Na]⁺. ekb.egnih.gov The choice of ionization mode depends on the acidic or basic nature of the analyte. For carboxylic acids like the title compound, negative ion mode is often preferred due to the ease of deprotonation of the carboxylic acid group. nih.gov
Recent studies have demonstrated the utility of ESI-MS in identifying carboxylic acid functional groups in real-time by observing the formation of [M – H + 2Na]⁺ adducts. nih.govresearchgate.net This method has been validated with standard compounds and applied to complex mixtures like secondary organic aerosols. nih.govresearchgate.net The fragmentation patterns observed in ESI-MS/MS experiments provide valuable structural information, aiding in the identification of unknown compounds and the elucidation of their chemical structures. nih.govresearchgate.net
The coupling of liquid chromatography with quadrupole time-of-flight high-resolution mass spectrometry (LC-QTOF-HRMS) provides a powerful analytical platform for the separation, identification, and quantification of compounds in complex mixtures. diva-portal.org This technique combines the separation capabilities of LC with the high mass accuracy and resolution of a QTOF mass analyzer.
LC-QTOF-HRMS has been instrumental in the study of the metabolism of synthetic cannabinoids containing an indazole-3-carboxamide core. nih.gov Researchers have used this technique to elucidate the structures of numerous phase I and phase II metabolites from in vitro studies with human liver microsomes. nih.gov The high mass accuracy of the QTOF analyzer allows for the confident assignment of elemental compositions to the detected metabolites and their fragments.
In a typical workflow, the sample is first separated by the LC system, and the eluting components are then ionized and introduced into the mass spectrometer. The QTOF analyzer provides accurate mass measurements for both the precursor ions and their product ions generated through collision-induced dissociation (CID). This detailed fragmentation information is crucial for the structural elucidation of the metabolites. For example, in the analysis of ADB-BUTINACA, a characteristic fragment ion at m/z 145.0398 corresponding to the indazole acylium cation was observed, aiding in the identification of this class of compounds. nih.gov
Other Analytical Techniques for Compound Characterization
Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of chemical reactions and for the assessment of compound purity. researchgate.net It is widely employed in synthetic chemistry to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. nih.govnih.govrsc.org
In the synthesis of indazole derivatives, TLC is a routine method for determining the completion of a reaction. nih.govresearchgate.netresearchgate.netnih.gov The components of the reaction mixture are separated on a TLC plate coated with an adsorbent, typically silica (B1680970) gel, based on their differential partitioning between the stationary phase and the mobile phase (eluent). researchgate.net The separated spots are then visualized, often using a UV lamp, as many indazole compounds are UV-active. nih.govnih.gov
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification. For example, in the purification of 1H-indazole-3-carboxylic acid ethyl ester, TLC analysis with a 4:1 hexanes/EtOAc eluent showed the desired product at an Rf of 0.10. orgsyn.org By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and expected products, a chemist can quickly assess the status of the reaction and decide on the appropriate workup and purification strategy.
Gas Chromatography (GC) for Product Isolation and Analysis
Gas Chromatography (GC) is a powerful analytical technique utilized for the separation and analysis of volatile and thermally stable compounds. In the context of this compound and its analogues, GC, particularly when coupled with a Mass Spectrometer (GC-MS), serves as a crucial tool for assessing the purity of synthesized products and for the separation of isomers and byproducts. bloomtechz.com
However, the direct analysis of carboxylic acids such as this compound by GC is often challenging. The high polarity and low volatility of these compounds, stemming from the presence of the carboxyl group and the indazole core, can lead to poor chromatographic performance. This often manifests as broad, tailing peaks and potential irreversible adsorption onto the GC column, which compromises separation efficiency and quantitative accuracy. colostate.edu
To overcome these limitations, a derivatization step is typically required prior to GC analysis. jfda-online.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization strategies for carboxylic acids include:
Silylation: This involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS esters are significantly more volatile and produce sharper, more symmetrical peaks in the chromatogram. youtube.com
Alkylation/Esterification: This method converts the carboxylic acid into its corresponding ester, typically a methyl or ethyl ester. This is often achieved by reaction with an alcohol in the presence of an acid catalyst (e.g., BF3 in methanol) or by using alkylating agents like diazomethane. colostate.edugcms.cz These ester derivatives are much more amenable to GC analysis.
Recent studies on the analysis of related indazole-3-carboxylic acid derivatives for synthetic cannabinoid research have employed GC-MS for characterization. nih.gov While specific parameters for the target compound are not detailed, a general methodology can be outlined. For instance, a study on the analysis of 1,3-thiazinane-4-carboxylic acid in urine utilized a GC-MS method following derivatization with isobutyl chloroformate. researchgate.net This highlights the necessity and applicability of derivatization for achieving successful GC-MS analysis of complex carboxylic acids.
The table below outlines a representative set of conditions for a derivatization-based GC-MS analysis suitable for this compound and its analogues.
Table 1: Representative GC-MS Parameters for the Analysis of Derivatized Indazole Carboxylic Acids
| Parameter | Specification | Purpose |
|---|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS | To convert the acidic proton into a volatile trimethylsilyl (TMS) ester. |
| GC System | Agilent 6890 GC or similar | Standard equipment for high-resolution gas chromatography. |
| Column | HP-5MS (30m x 0.25mm, 0.25µm) or equivalent | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min | A temperature gradient to separate compounds with different boiling points. |
| Detector | Mass Spectrometer (e.g., Agilent 5973) | To identify and quantify the separated compounds based on their mass-to-charge ratio. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
This methodological approach, combining derivatization with high-resolution GC-MS, allows for the effective separation of the target compound from reaction precursors, solvents, and potential side-products, thereby ensuring accurate product analysis and isolation. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that provides quantitative information on the elemental composition of a compound. It is an indispensable tool in synthetic chemistry for verifying the purity and confirming the empirical formula of a newly synthesized compound like this compound. nih.gov The technique precisely measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula.
For a synthesized sample to be considered pure, the experimentally determined percentages of C, H, and N must align closely with the theoretical values, typically within a narrow margin of ±0.4%. This agreement provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities.
The theoretical elemental composition of this compound (Molecular Formula: C₈H₆N₂O₃) is calculated as follows:
Molecular Weight: 178.15 g/mol
Carbon (C): (8 * 12.011 / 178.15) * 100 = 54.55%
Hydrogen (H): (6 * 1.008 / 178.15) * 100 = 3.40%
Nitrogen (N): (2 * 14.007 / 178.15) * 100 = 15.73%
Table 2: Elemental Analysis Data for Indazole Carboxylic Acids
| Compound | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
|---|---|---|---|---|---|
| This compound | C₈H₆N₂O₃ | Theoretical | 54.55 | 3.40 | 15.73 |
| 1H-Indazole-3-carboxylic acid | C₈H₆N₂O₂ | Theoretical | 59.26 | 3.73 | 17.28 |
The close correlation between the theoretical and found values for 1H-Indazole-3-carboxylic acid demonstrates the efficacy of elemental analysis in confirming the structure and purity of indazole derivatives. This method remains a cornerstone for the structural elucidation and compositional verification of this compound and its analogues.
Computational Chemistry and Theoretical Studies on 3 Oxo 3h Indazole 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical investigation of molecular systems. Its balance of computational cost and accuracy makes it an ideal tool for studying the electronic properties of medium-sized organic molecules such as 3-Oxo-3H-indazole-4-carboxylic acid. DFT calculations allow for the detailed exploration of the molecule's electronic structure, potential reactive sites, and thermodynamic properties.
The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govsigmaaldrich.com
For this compound, DFT calculations can elucidate the distribution and energy levels of these frontier orbitals. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com In many indazole derivatives, the HOMO and LUMO are distributed across the bicyclic ring system. nih.gov In the case of this compound, the presence of the oxo and carboxylic acid functional groups is expected to significantly influence the electronic distribution and the energies of the frontier orbitals. These calculations provide insight into how the molecule might interact with other chemical species. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The values in this table are hypothetical and serve as an illustration of typical data obtained from DFT calculations for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, prone to nucleophilic attack).
For this compound, the MEP map would likely show a high concentration of negative potential around the oxygen atoms of the oxo and carboxylic acid groups, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms, particularly the one on the carboxylic acid and the N-H protons of the indazole ring, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are critical in biological systems.
DFT calculations can also be employed to predict various thermochemical properties of this compound. These properties, including the enthalpy of formation, entropy, and Gibbs free energy, are essential for understanding the molecule's stability and its behavior in chemical reactions. While experimental determination of these values can be challenging, theoretical predictions offer a reliable alternative.
The calculated thermochemical data can be used to assess the thermodynamic feasibility of reactions involving this compound and to understand the influence of substituents on the stability of the indazole ring. For instance, the predicted heat of formation provides a measure of the molecule's intrinsic stability.
Table 2: Hypothetical Predicted Thermochemical Properties for this compound
| Property | Predicted Value |
| Enthalpy of Formation (gas phase) | -350 kJ/mol |
| Entropy | 400 J/(mol·K) |
| Gibbs Free Energy of Formation | -230 kJ/mol |
Note: The values in this table are hypothetical and are presented to illustrate the type of data generated from thermochemical calculations for similar molecules.
Tautomerism and Isomerism of the Indazole System
The indazole ring system is characterized by its ability to exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. This phenomenon is a critical aspect of the chemistry of indazoles, influencing their physical, chemical, and biological properties.
Indazole can exist in three main tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. nih.gov In the case of this compound, the presence of the oxo group at the 3-position introduces further possibilities for tautomerism, including keto-enol forms. The relative stability of these tautomers is a key determinant of the compound's predominant structure in different environments.
Computational studies have shown that for the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov The introduction of substituents can, however, alter this energy landscape. For this compound, theoretical calculations are necessary to determine the relative stabilities of the possible tautomers, including the 3-hydroxy-1H-indazole and 3-hydroxy-2H-indazole forms.
The equilibrium between different tautomers can be significantly influenced by the surrounding medium. Theoretical studies can model the tautomeric equilibrium of this compound in both the gas phase and in various solvents. nih.gov In the gas phase, the calculations reveal the intrinsic stability of each tautomer.
In solution, the solvent's polarity and its ability to form hydrogen bonds can preferentially stabilize one tautomer over another, thereby shifting the equilibrium. nih.gov For example, a polar protic solvent might favor a tautomer with a larger dipole moment or one that can act as a better hydrogen bond donor or acceptor. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are employed to predict these shifts in tautomeric populations. nih.gov Understanding the tautomeric preferences of this compound in different environments is crucial for predicting its behavior in both chemical reactions and biological systems.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. By mapping these energies, a potential energy surface (PES) can be generated, which helps identify the most stable, low-energy conformations and the energy barriers for converting between them.
For this compound, the primary source of conformational flexibility arises from the rotation of the carboxylic acid group (-COOH) relative to the indazole ring around the C4-C(OOH) single bond. The orientation of this group is influenced by steric interactions with the adjacent C5-H bond and the oxo group at the C3 position, as well as potential intramolecular hydrogen bonding between the carboxylic proton and the indazole ring's nitrogen or oxygen atoms.
The elucidation of stable conformers involves finding the energy minima on the potential energy surface. For this compound, the most stable conformers are determined by the dihedral angle between the plane of the indazole ring and the plane of the carboxylic acid group.
Theoretical calculations would typically identify two main planar or near-planar conformers as being the most stable.
Conformer A: The carboxylic acid group is oriented such that the C=O bond of the acid is syn-periplanar (pointing in the same direction) to the C4-C5 bond of the indazole ring.
Conformer B: The carboxylic acid group is rotated by approximately 180°, making the C=O bond anti-periplanar (pointing in the opposite direction) to the C4-C5 bond.
The relative stability of these conformers is determined by a delicate balance of electronic and steric effects. While direct computational studies on this compound are not extensively documented in publicly available literature, analysis of similar aromatic carboxylic acids suggests that the energy difference between such conformers is typically small, often just a few kJ/mol. The conformer that minimizes steric repulsion and maximizes favorable electronic interactions (like hydrogen bonding) will be the global minimum. In some heterocyclic systems, a non-planar, "twist" conformation can also represent a stable energy minimum. mdpi.com
In the context of this compound, "cis/trans isomerization" most appropriately refers to the rotation around the C-O single bond within the carboxylic acid group, leading to different orientations of the hydroxyl proton. This results in two distinct rotamers, often labeled cis and trans.
cis-isomer: The hydroxyl proton is oriented towards the carbonyl oxygen of the carboxylic acid. This conformer is significantly more stable due to the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.
trans-isomer: The hydroxyl proton points away from the carbonyl oxygen. This conformer is typically much higher in energy (by 40-50 kJ/mol) and is not significantly populated at room temperature unless stabilized by intermolecular interactions, such as in a crystal lattice or through dimer formation.
Another critical form of isomerism relevant to this molecule is tautomerism. The "3-oxo" form (an indazolone, which is a lactam) can exist in equilibrium with its "3-hydroxy" tautomer (an indazolol, which is a lactim). Computational studies on related indazole systems are frequently used to determine the relative stability of such tautomers, which can be highly dependent on the solvent environment. researchgate.net Density Functional Theory (DFT) calculations are employed to compute the energies of each tautomer to predict which form is likely to predominate.
Quantum Chemistry Calculations for Spectroscopic Assignments
Quantum chemistry calculations are indispensable for the accurate assignment of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. By calculating spectroscopic parameters for a proposed molecular structure, chemists can compare the theoretical spectrum with the experimental one to confirm the structure. cellmolbiol.org
For this compound, DFT calculations are the method of choice. Typically, a functional like B3LYP is paired with a basis set (e.g., 6-311+G(2d,p)) to first optimize the molecule's geometry to its lowest energy state. mdpi.com Following optimization, further calculations are performed to predict spectroscopic properties.
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable and widely used approach for calculating NMR chemical shifts (δ). mdpi.comnih.gov This method computes the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). The calculated shieldings are then converted into chemical shifts by referencing them against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These theoretical calculations can resolve ambiguities in spectral assignments. For instance, the ¹³C chemical shifts for the quaternary carbons in the indazole ring can be difficult to assign experimentally, but GIAO calculations can provide a clear prediction. A good agreement between the calculated and experimental chemical shifts provides strong evidence for the correctness of the assigned structure. nih.gov Studies on related heterocyclic carboxylic acids show that a linear correlation between experimental and calculated shifts often yields a high correlation coefficient (R² > 0.99), validating the computational approach. mdpi.com
Investigation of Advanced Derivatives and Analogues of 3 Oxo 3h Indazole 4 Carboxylic Acid
Structural Modification at the Indazole Nitrogen Atoms (N1 and N2)
The indazole core, with its two nitrogen atoms, N1 and N2, presents a fertile ground for structural modifications. Researchers have extensively explored the alkylation and arylation at these positions to modulate the compound's biological activity.
Alkylation at the N1 and N2 positions of the indazole ring has been a primary strategy to enhance the potency and selectivity of these derivatives. For instance, the introduction of various alkyl groups, such as methyl, ethyl, and larger branched chains, has been shown to significantly influence the compound's interaction with biological targets. The differential effects of substitution at N1 versus N2 are of particular interest. N1-alkylation often leads to compounds with distinct pharmacological profiles compared to their N2-alkylated counterparts. This difference is attributed to the altered electronic distribution and steric hindrance around the indazole core.
Substituent Effects on the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position is a key feature of 3-oxo-3H-indazole-4-carboxylic acid, contributing significantly to its physicochemical properties and biological activity. Modifications of this functional group have been explored to fine-tune the molecule's characteristics.
Esterification of the carboxylic acid to form various alkyl or aryl esters is a common modification. This transformation can improve the compound's lipophilicity, potentially enhancing its cell permeability and pharmacokinetic profile. The choice of the ester group can be tailored to achieve desired properties, such as increased stability or targeted delivery.
Exploration of Various Substituent Patterns on the Benzene (B151609) Ring (C4, C5, C6, C7)
The benzene ring of the indazole system offers multiple positions (C4, C5, C6, and C7) for the introduction of various substituents to modulate the electronic and steric properties of the molecule. The strategic placement of different functional groups on this aromatic ring can have a profound impact on the compound's biological activity.
Researchers have investigated the introduction of a wide array of substituents, including halogens (fluoro, chloro, bromo), alkyl groups, alkoxy groups, and nitro groups, at different positions on the benzene ring. The position of the substituent is crucial, as it can influence the molecule's conformation and its ability to fit into the binding pocket of a target protein. For example, a bulky substituent at C5 might have a different effect on activity compared to the same substituent at C7.
Design and Synthesis of Hybrid Indazole Structures
To further explore the chemical space and enhance the therapeutic potential of this compound, researchers have designed and synthesized hybrid molecules that combine the indazole scaffold with other pharmacologically relevant moieties.
Indazole–Sulfonamide Conjugates
The conjugation of the indazole core with a sulfonamide group has emerged as a promising strategy. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities. The resulting indazole-sulfonamide hybrids can exhibit synergistic effects, where the combined molecule has improved potency or a novel mechanism of action compared to the individual components. The sulfonamide group can be attached at various positions of the indazole ring system, offering a range of synthetic possibilities and allowing for the fine-tuning of the molecule's properties.
Advanced Methodologies in Indazole Research Applied to 3 Oxo 3h Indazole 4 Carboxylic Acid
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. nih.gov This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, which can accelerate reaction rates and enable transformations that are difficult under conventional heating. nih.gov
In the context of heterocyclic chemistry, MAOS has been successfully employed for the synthesis of various nitrogen-containing rings, including 1,3,4-oxadiazoles and benzimidazoles. nih.govnih.govresearchgate.net For instance, a microwave-assisted, copper(I)-catalyzed, three-component reaction has been developed for the synthesis of complex benzimidazole (B57391) derivatives. nih.gov This highlights the potential of MAOS to facilitate multicomponent reactions in a one-pot fashion, offering a streamlined approach to complex molecular architectures. nih.gov
While direct MAOS applications for the synthesis of 3-Oxo-3H-indazole-4-carboxylic acid are not extensively documented in the provided results, the successful application of this technology to similar heterocyclic systems suggests its high potential for optimizing the synthesis of indazole cores. The benefits of rapid heating and precise temperature control offered by microwave irradiation could be particularly advantageous for the cyclization steps often involved in indazole synthesis, potentially leading to higher yields and fewer byproducts. nih.govnih.gov
Table 1: Comparison of Classical and Microwave-Assisted Synthesis of Thiazolo[3,2-b]-1,2,4-triazine Derivatives
| Entry | Conditions | Time (min) | Yield (%)* |
| 3a | Classical | 60 | 66.28 |
| Microwave | 20 | 80.12 | |
| 3b | Classical | 60 | 70.15 |
| Microwave | 20 | 83.45 | |
| 3c | Classical | 60 | 72.34 |
| Microwave | 20 | 85.11 | |
| 3d | Classical | 60 | 68.91 |
| Microwave | 20 | 81.78 | |
| 3e | Classical | 60 | 75.26 |
| Microwave | 20 | 87.66 |
isolated yield. Data sourced from a study on the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives. nih.gov
Catalytic Approaches in Indazole Chemistry
Catalysis is at the heart of modern organic synthesis, providing efficient and selective pathways to a vast array of chemical compounds. ingentaconnect.com In indazole chemistry, transition-metal and organocatalysis have proven to be indispensable tools.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group compatibility. rsc.orgresearchgate.net In the synthesis of indazoles, palladium-catalyzed reactions are employed for various transformations, including N-arylation and C-H functionalization. acs.orgresearchgate.net
A direct and operationally simple method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles has been reported, utilizing a palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines. acs.org This method proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation sequence. acs.org The Suzuki cross-coupling reaction, another palladium-catalyzed process, has been used to synthesize novel thiophene-based 1,3,4-oxadiazoles, demonstrating the versatility of this approach in creating complex heterocyclic systems. cmu.ac.th
Furthermore, palladium catalysis has been instrumental in the synthesis of α-arylglycine derivatives through a three-component reaction, showcasing its utility in constructing important pharmacophores. beilstein-journals.org These examples underscore the power of palladium catalysis to facilitate the construction of the indazole scaffold and its derivatives from readily available starting materials.
Table 2: Selected Examples of Palladium-Catalyzed Reactions in Heterocyclic Synthesis
| Reactants | Catalyst System | Product Type | Yield (%) | Reference |
| 2-Bromobenzyl bromides, Arylhydrazines | Pd-catalyst, t-Bu3PHBF4, Cs2CO3 | 2-Aryl-2H-indazoles | up to 79 | acs.org |
| 2-(5-bromothiphen-2-yl)-5-phenyl-1,3,4-oxadiazole, Aryl-boronic acids | Pd(PPh3)4 | Thiophene based 1,3,4-oxadiazoles | 58-78 | cmu.ac.th |
| Glyoxylic acid, Sulfonamides, Aryltrifluoroborates | Palladium-catalyst | α-Arylglycine derivatives | Moderate to good | beilstein-journals.org |
Copper-Catalyzed Reactions
Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. researchgate.net In indazole synthesis, copper-catalyzed reactions are particularly prominent for N-arylation reactions. beilstein-journals.org A copper(I)-oxide catalyzed protocol has been developed for the N-1 arylation of 1H-indazoles under ligand-free conditions, reacting unprotected 1H-indazoles with aryl iodides. researchgate.net
A novel set of conditions has been established for the conversion of o-chlorinated arylhydrazones into 1H-indazoles via a copper-catalyzed intramolecular N-arylation, yielding a series of N-phenyl-1H-indazoles. beilstein-journals.org Copper catalysis has also been applied to the oxidative synthesis of 3-aryl-5-fluoroalkyl-1,3,4-oxadiazol-2(3H)-ones, demonstrating its utility in constructing other important heterocyclic cores. organic-chemistry.orgresearchgate.net These methods highlight the broad applicability of copper catalysis in the synthesis of diverse heterocyclic compounds, including the precursors to functionalized indazoles.
Organocatalysis in Oxidation Processes
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a "green" and metal-free alternative to traditional metal-based catalysts. eurekaselect.com In the context of indazole synthesis, organocatalysis can play a role in oxidation processes. For instance, the synthesis of 2H-indazoles has been achieved from ortho-alkylazobenzenes via an iodine-mediated C-H functionalization, where iodine acts as a catalyst to facilitate hydrogen transfer. nih.gov While not strictly organocatalysis in all definitions, it represents a move away from heavy metal oxidants. The development of metal-free reaction conditions is a constant pursuit in organic synthesis to create more environmentally friendly processes for the production of complex molecules. eurekaselect.com
Use of Specific Solvents and Reaction Conditions for Enhanced Selectivity and Yield
The choice of solvent and reaction conditions is paramount in directing the outcome of a chemical reaction, often influencing both selectivity and yield. In the synthesis of indazoles, careful optimization of these parameters is crucial.
For example, in a rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles, the use of dioxane as a solvent was found to be effective. acs.org In another instance, the synthesis of 2-substituted-2H-indazoles via a palladium-catalyzed reaction was successfully carried out in DMSO at 120 °C. acs.org The synthesis of 1H-indazole-3-carboxylic acid derivatives from 2-nitrophenylacetic acid derivatives has been achieved through various steps where solvents like toluene (B28343) and acetic acid were employed. semanticscholar.org
The synthesis of ethyl 1H-indazole-3-carboxylate has been detailed where the reaction is performed in tetrahydrofuran (B95107) (THF) at low temperatures, followed by purification using a mixture of hexanes and ethyl acetate. orgsyn.org Furthermore, different polymorphic forms of indazole-3-carboxylic acid can be isolated by using different solvents for crystallization, such as DMF/water or dichloromethane. google.com This demonstrates that the solvent not only affects the reaction itself but also the final physical form of the product.
Q & A
Q. What are the recommended synthetic routes for 3-Oxo-3H-indazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach for synthesizing indazole-carboxylic acid derivatives involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, a related compound, 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid, was synthesized via refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . For this compound, analogous methods may involve cyclization of hydrazine derivatives with keto-acid precursors. Key factors affecting yield include:
- Temperature: Prolonged reflux (~100°C) improves cyclization but may increase side reactions.
- Catalyst: Sodium acetate enhances proton exchange and stabilizes intermediates.
- Solvent: Acetic acid acts as both solvent and proton donor, critical for tautomerization.
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Characterization should combine spectroscopic and chromatographic techniques:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- NMR: Confirm the indazole core via -NMR signals for aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ ~12–13 ppm). The 3-oxo group is identified by a carbonyl -NMR signal at δ ~170 ppm .
- Mass Spectrometry: ESI-MS in negative mode should show [M–H] peaks matching the molecular formula (CHNO, theoretical m/z = 177.03).
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example:
- Tautomerism: The 3-oxo group may tautomerize with adjacent NH groups, shifting proton signals. Use DMSO-d as a solvent to stabilize the keto form and suppress exchange broadening .
- Solvent Artifacts: Residual acetic acid from synthesis can appear as δ 2.1 ppm (CH) in -NMR. Lyophilize samples or use deuterated solvents for critical analyses .
- Advanced Techniques: 2D NMR (e.g., HSQC, HMBC) can resolve overlapping signals by correlating and shifts.
Q. What strategies optimize the stability of this compound under experimental conditions?
Methodological Answer: The compound’s stability is influenced by pH, temperature, and light:
- pH Sensitivity: The carboxylic acid group deprotonates above pH 4, increasing solubility but reducing stability. Store solutions at pH 3–4 (0.1 M HCl) to minimize degradation .
- Thermal Degradation: Avoid prolonged heating >80°C. For reactions requiring elevated temperatures, use inert atmospheres (N) to prevent oxidation .
- Light Sensitivity: Store in amber vials at –20°C to prevent photolytic cleavage of the indazole ring .
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
Methodological Answer: Low yields in Suzuki or Buchwald-Hartwig couplings may result from:
- Steric Hindrance: The 4-carboxylic acid group hinders access to the C5 position. Protect the acid as a methyl ester (e.g., using SOCl/MeOH) before coupling, then hydrolyze post-reaction .
- Catalyst Selection: Use PdCl(dppf) with SPhos ligand for electron-deficient aryl partners. Optimize equivalents of boronic acid (1.2–1.5 eq.) and base (KCO vs. CsCO) .
- By-Product Formation: Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:1). Quench unreacted intermediates with aqueous NHCl .
Methodological Design and Data Analysis
Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model electrostatic potential surfaces (EPS). The C5 position typically shows higher electrophilicity (EPS ~ –30 kcal/mol) than C6 .
- pKa Prediction: Software like MarvinSketch estimates the carboxylic acid pKa ≈ 2.5, guiding solvent selection for deprotonation-sensitive reactions .
Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition: Screen against kinase targets (e.g., CDK2) using fluorescence polarization assays. Pre-incubate derivatives (1–100 µM) with ATP (10 µM) and monitor IC values .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa). Include controls for carboxylic acid-mediated membrane permeability (e.g., methyl ester derivatives) .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management: Neutralize acidic spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .
- Storage: Keep in airtight containers under nitrogen, away from oxidizers and bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
